Methyl 2-(1-amino-3-methylcyclopentyl)acetate
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Overview
Description
Methyl 2-(1-amino-3-methylcyclopentyl)acetate is a chemical compound with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . This compound is known for its unique structure, which includes a cyclopentyl ring substituted with an amino group and a methyl group, making it a valuable asset in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-amino-3-methylcyclopentyl)acetate typically involves the reaction of 1-amino-3-methylcyclopentanol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-amino-3-methylcyclopentyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(1-amino-3-methylcyclopentyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(1-amino-3-methylcyclopentyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1-amino-2-methylcyclopentyl)acetate
- Methyl 2-(1-amino-4-methylcyclopentyl)acetate
- Methyl 2-(1-amino-5-methylcyclopentyl)acetate
Uniqueness
Methyl 2-(1-amino-3-methylcyclopentyl)acetate is unique due to its specific substitution pattern on the cyclopentyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 2-(1-amino-3-methylcyclopentyl)acetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes available research findings on the biological activity of this compound, emphasizing its mechanisms, effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is an amino acid derivative characterized by a cyclopentane ring structure. Its molecular formula is C9H15N with a molecular weight of approximately 153.23 g/mol. The presence of the amino group and the ester functionality contributes to its reactivity and interaction with biological systems.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, which could be a mechanism for its biological effects. For instance, derivatives of cyclopentane structures have been noted for their interactions with various enzymes and receptors, potentially modulating metabolic pathways .
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing neurological pathways. Research indicates that structural analogs can affect receptor binding affinity and selectivity, suggesting that this compound might exhibit similar properties .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For example, modified derivatives have shown enhanced antibacterial activity compared to their parent compounds. Table 1 summarizes the antibacterial activity observed in related compounds:
Compound Name | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
This compound | TBD | TBD |
Pactamycin Derivatives | 0.5 µg/mL | High |
Cyclopentane Derivatives | 1.0 µg/mL | Moderate |
Note: TBD indicates that specific data for this compound is currently unavailable but is expected based on structural similarities .
Toxicity and Safety Profile
The safety profile of this compound has not been extensively studied; however, related compounds have shown varying degrees of toxicity depending on their structure. For instance, certain cyclopentane derivatives exhibit low toxicity levels in preliminary assessments, making them suitable candidates for further development in pharmaceutical applications .
Case Studies and Research Findings
A significant study evaluated the pharmacological effects of similar compounds involving cyclopentane structures. The results indicated that these compounds could modulate physiological responses such as inflammation and pain relief through various pathways, including the inhibition of pro-inflammatory cytokines .
Example Case Study
In a controlled experiment assessing the anti-inflammatory effects of cyclopentane derivatives:
- Objective : To evaluate the effect on cytokine production.
- Method : In vitro assays were conducted using macrophage cell lines treated with varying concentrations of this compound.
- Results : Significant reductions in TNF-alpha and IL-6 production were observed at higher concentrations (100 µM), indicating potential anti-inflammatory properties.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 2-(1-amino-3-methylcyclopentyl)acetate |
InChI |
InChI=1S/C9H17NO2/c1-7-3-4-9(10,5-7)6-8(11)12-2/h7H,3-6,10H2,1-2H3 |
InChI Key |
OHGJSWYNTPXYAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(CC(=O)OC)N |
Origin of Product |
United States |
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